

LMK-235 solubility and storage conditions

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Compound Focus: Lmk-235

CAS No.: 1418033-25-6

Cat. No.: S548546

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Solubility & Storage Specifications

Proper solubilization and storage are critical for maintaining **LMK-235's** stability and bioactivity. The following table summarizes the key physical properties and handling conditions [1] [2].

Property	Specification
Molecular Weight	294.35 g/mol [1] [2]
CAS Number	1418033-25-6 [3] [1] [2]
Solubility in DMSO	~58 - 59 mg/mL (197 - 200 mM) [1] [2]
Solubility in Ethanol	~58 - 59 mg/mL (197 - 200 mM) [1] [2]
Solubility in Water	Insoluble [1] [2]
Storage Condition	Store at room temperature. Stability testing indicates it can be shipped without cooling [2].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with **LMK-235**.

Problem 1: Precipitate forms in stock solution or assay buffer.

- **Cause:** The compound may be exceeding its solubility limit upon dilution from a high-concentration DMSO stock into an aqueous buffer.
- **Solution:**
 - Ensure your stock solution in DMSO is clear and fully dissolved before use.
 - When diluting into cell culture media, add the DMSO stock slowly while gently vortexing or pipetting to mix. The final concentration of DMSO in cell culture should ideally be kept below 0.1-0.5% to maintain cell viability.
 - For higher working concentrations, consider preparing a concentrated stock in ethanol, which may offer different mixing properties [1].

Problem 2: Observed biological effects are weaker than expected.

- **Cause:** Degradation of the compound due to improper storage or handling, or use of an outdated stock solution.
- **Solution:**
 - Always store the lyophilized powder in a desiccated environment at room temperature. Protect reconstituted solutions from moisture, as absorbing water can reduce solubility and promote degradation [1].
 - Note the date of receipt and reconstitution on the vial. While specific shelf-life data is not provided, it is good practice to use stock solutions promptly and avoid repeated freeze-thaw cycles.

Problem 3: High cell death in negative control groups.

- **Cause:** Cytotoxicity from excessively high concentrations of the solvent (DMSO) used to deliver **LMK-235**.
- **Solution:**
 - Titrate the final concentration of DMSO in your assay. A solvent control group with the same DMSO concentration as your highest drug-treated group is essential.
 - Ensure the final DMSO concentration does not exceed 0.1-0.5% for most cell types, unless viability has been specifically validated for higher levels [4].

Experimental Protocols & Working Concentrations

This section outlines standard procedures for using **LMK-235** in various research contexts, from stock preparation to cellular assays.

1. Stock Solution Preparation

- **Procedure:**
 - Allow the vial to equilibrate to room temperature before opening to prevent condensation.
 - Add a calculated volume of pure, anhydrous DMSO to the vial to achieve a concentration of 10-100 mM (e.g., for a 10 mM stock, add 1.0 mL of DMSO to a 10 mg vial).
 - Vortex or sonicate briefly until the solid is completely dissolved and the solution is clear.
 - Aliquot the stock solution to minimize freeze-thaw cycles and store at room temperature or as recommended by the manufacturer.

2. In Vitro Cell-Based Assays (MTT/Cell Viability) This protocol is adapted from established methods used in cancer research [3] [1].

- **Cell Lines:** A2780, Cal27, Kyse510, MDA-MB-231, and others.
- **Procedure:**
 - Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours.
 - Prepare serial dilutions of **LMK-235** in culture medium from your DMSO stock. The final DMSO concentration should be constant and non-cytotoxic across all groups (e.g., 0.1%).
 - Treat cells with **LMK-235** for a desired period (e.g., 72 hours).
 - Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
 - Dissolve the formed formazan crystals with DMSO.
 - Measure absorbance at 544 nm (reference 690 nm) using a microplate reader.
- **Reported IC50 Values:** The cytotoxicity (IC50) of **LMK-235** varies by cell line, typically ranging from **0.32 μ M to 2.96 μ M** [3] [1].

3. Functional HDAC Inhibition Assay A common method to confirm **LMK-235**'s activity is to measure increased histone acetylation via Western blot [4].

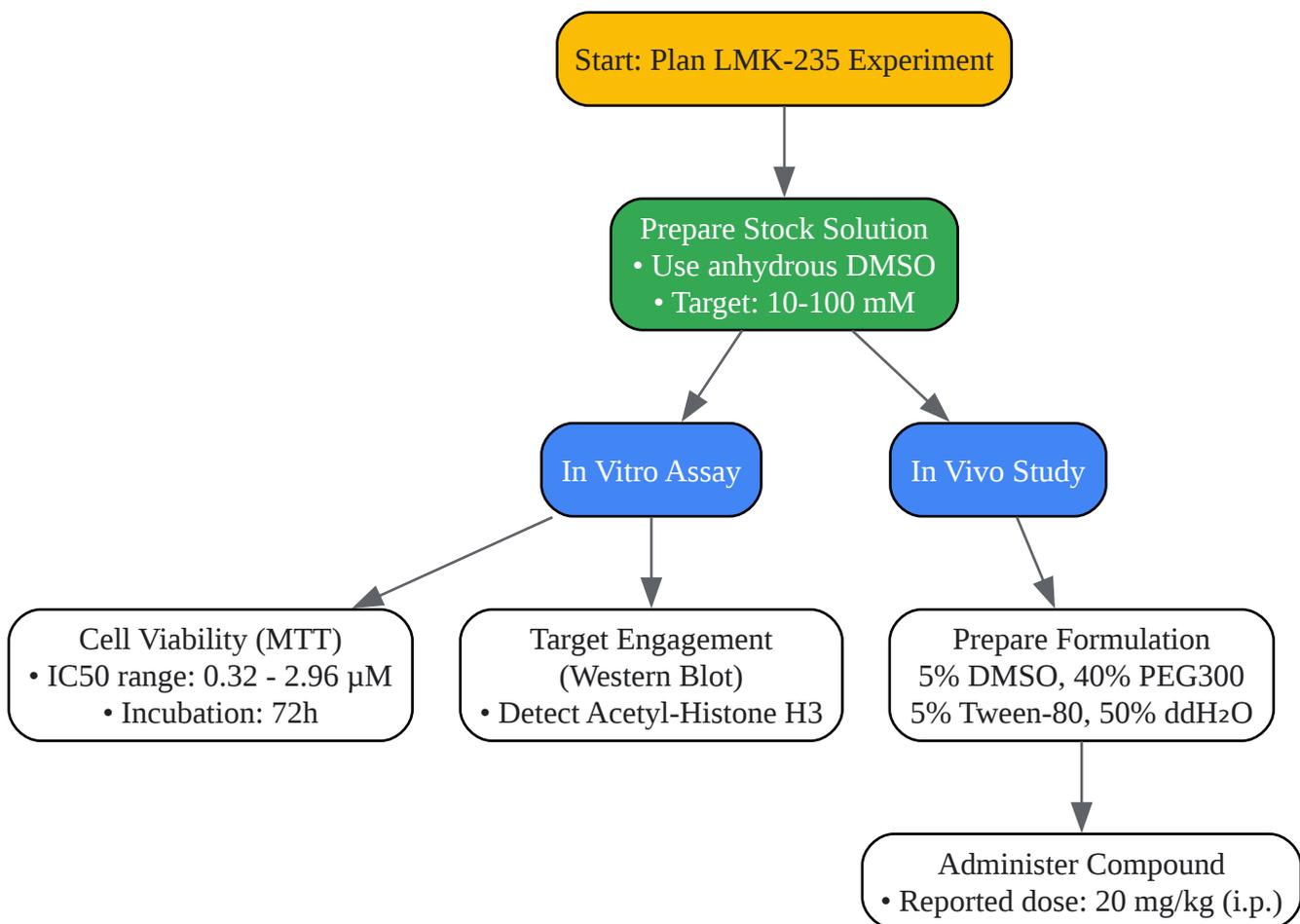
- **Target:** Acetyl-Histone H3.
- **Procedure:**
 - Treat cells (e.g., BON-1 or QGP-1 pNET cell lines) with **LMK-235** for 24-48 hours.
 - Harvest cells and extract proteins.
 - Perform Western blot analysis using an antibody against Acetyl-Histone H3.
 - A **dose-dependent increase in acetyl-histone H3** signal indicates successful HDAC inhibition [4].

4. In Vivo Administration Formulation For animal studies, one validated formulation is as follows [1] [2]:

- **Formulation:** 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
- **Preparation:**
 - Add the required amount of **LMK-235** from a concentrated DMSO stock to PEG300 and mix.
 - Add Tween-80 to the mixture and vortex until clear.
 - Finally, slowly add the remaining water (ddH₂O) while vortexing.
- **Dosage:** Studies have used doses such as **20 mg/kg** administered via intraperitoneal (i.p.) injection [1] [2].

Experimental Planning at a Glance

The diagram below outlines the key decision points for planning your experiment with **LMK-235**.



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